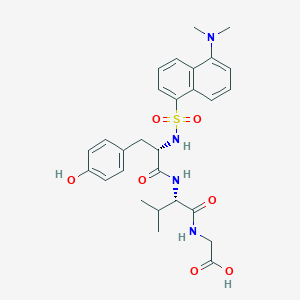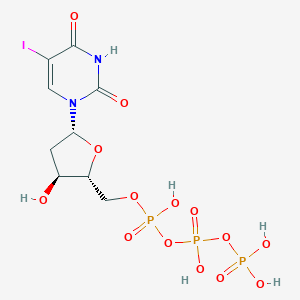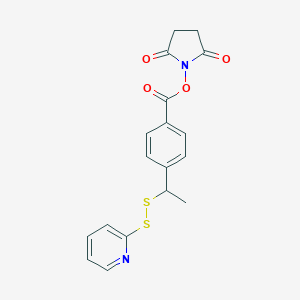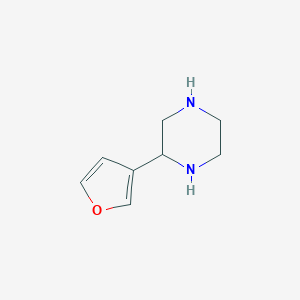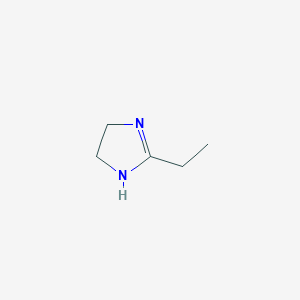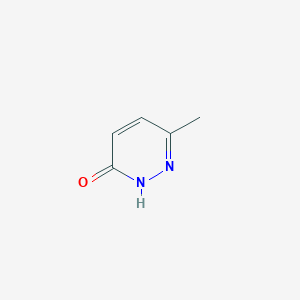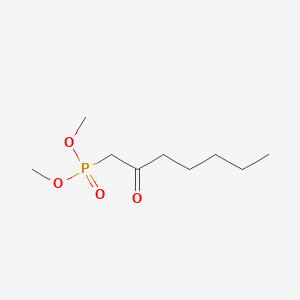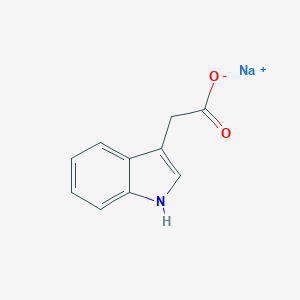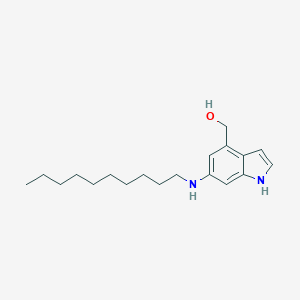![molecular formula C23H21NO2 B048579 Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- CAS No. 113385-73-2](/img/structure/B48579.png)
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as dibenzylideneacetone (DBA) and is widely used in the synthesis of organic compounds.
Scientific Research Applications
DBA has been widely used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and as a chelating agent. DBA has also been used in the synthesis of organic compounds such as chalcones, flavones, and isoflavones. Additionally, DBA has been used in the synthesis of metal complexes that have potential applications in medicinal chemistry.
Mechanism Of Action
DBA acts as a chelating agent and forms coordination complexes with metal ions. The metal complexes formed by DBA have unique properties that make them useful in various applications. The mechanism of action of DBA is based on the ability of the molecule to form a stable complex with a metal ion.
Biochemical And Physiological Effects
DBA has been shown to have potential antioxidant and anti-inflammatory properties. It has also been shown to have potential anticancer properties. Additionally, DBA has been shown to have potential neuroprotective properties. However, further research is needed to fully understand the biochemical and physiological effects of DBA.
Advantages And Limitations For Lab Experiments
DBA has several advantages in lab experiments. It is a stable and easily synthesizable compound that can be used in the synthesis of various organic compounds. Additionally, DBA can form stable coordination complexes with metal ions, making it useful in the field of coordination chemistry. However, DBA has some limitations in lab experiments. It is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, the synthesis of DBA requires the use of toxic solvents, which can be hazardous to the environment and human health.
Future Directions
There are several future directions for research on DBA. One potential direction is the synthesis of new metal complexes using DBA as a ligand. These metal complexes could have potential applications in medicinal chemistry. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBA. Finally, the development of new synthesis methods for DBA could lead to the production of more environmentally friendly and sustainable compounds.
Conclusion:
In conclusion, DBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly used in the synthesis of organic compounds and as a ligand in coordination chemistry. DBA has potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. While it has several advantages in lab experiments, it also has some limitations. Future research on DBA could lead to the development of new metal complexes with potential applications in medicinal chemistry and the production of more environmentally friendly and sustainable compounds.
Synthesis Methods
DBA can be synthesized by the condensation reaction of benzaldehyde and acetone in the presence of a base. The reaction takes place in ethanol as a solvent and is catalyzed by an acid or base. The product obtained is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
properties
CAS RN |
113385-73-2 |
|---|---|
Product Name |
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- |
Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
synonyms |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
